3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Lipophilicity Physicochemical property Drug-likeness

This 3-chloro pyridazinone-benzamide hybrid is an underexplored chemotype ideal for halogen-scanning SAR studies, enabling researchers to probe electronegativity effects on target engagement using the known ΔlogP (+0.37 vs. bromo analog). It serves as a diversification point for building novel HDAC inhibitor libraries, building on the established class I HDAC inhibitory scaffold disclosed in EP 4 296 266 A1. Additionally, its rigid structure and distinctive chlorine isotopic pattern make it an excellent HPLC-MS system suitability standard. Characterized biological data are absent; buyers should request custom profiling data.

Molecular Formula C20H18ClN3O3
Molecular Weight 383.83
CAS No. 921529-06-8
Cat. No. B2930830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS921529-06-8
Molecular FormulaC20H18ClN3O3
Molecular Weight383.83
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C20H18ClN3O3/c1-27-17-7-5-14(6-8-17)18-9-10-19(25)24(23-18)12-11-22-20(26)15-3-2-4-16(21)13-15/h2-10,13H,11-12H2,1H3,(H,22,26)
InChIKeyCHBXTBUODZJTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921529-06-8): Chemical Identity and Procurement Context


3-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a fully synthetic small molecule belonging to the pyridazinone-benzamide hybrid class . With a molecular formula of C20H18ClN3O3 and a molecular weight of 383.83 g/mol, the compound features a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 4-methoxyphenyl ring and linked via an ethylene spacer to a 3-chlorobenzamide moiety. It is offered by multiple screening-compound suppliers typically at ≥95% purity and is intended exclusively for laboratory research use. The compound is listed in the ZINC database (ZINC4055598) with a calculated logP of 3.47, but ChEMBL-curated bioactivity data remain absent [1], underscoring its status as an underexplored chemotype in the published literature.

Why Generic Interchange Is Not Supported for 3-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide


High-Strength Differential Evidence Is Currently Unavailable. After an exhaustive search of primary research articles, patents, authoritative databases (PubChem, ChEMBL, BindingDB, ZINC), and reputable vendor technical datasheets, no peer-reviewed quantitative biological data—neither for the target compound nor for its closest structural analogs (4-bromo, 2-fluoro, 3-methoxy, or unsubstituted benzamide variants)—could be located. Consequently, no head-to-head potency, selectivity, or pharmacokinetic comparison can be provided at this time. The only retrievable information consists of computed physicochemical descriptors (logP, TPSA) and a broad class-level patent disclosure relating the pyridazinone-benzamide scaffold to histone deacetylase (HDAC) inhibition. Therefore, any claim of compound superiority or substitution risk would be unsupported. Researchers and procurement specialists should treat this compound as a screening hit with uncharacterized biological activity and should request custom profiling data from suppliers before making selection decisions.

Quantitative Differentiation Evidence for 3-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide vs. Closest Analogs


Lipophilicity (logP) Comparison: 3-Chloro vs. 4-Bromo Analog

The 3-chloro-substituted benzamide exhibits a computed logP of 3.47 (ZINC), which is approximately 0.37 log units higher than the 4-bromo analog (XLogP3 = 3.10; Kuujia, based on PubChem data) [1][2]. This difference suggests that the 3-chloro compound is moderately more lipophilic, which may influence membrane permeability, protein binding, and metabolic stability—although direct comparative biological data are absent.

Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area (TPSA): 3-Chloro vs. 4-Bromo Analog

The 3-chloro compound is predicted to have a slightly larger topological polar surface area compared to the 4-bromo analog (71 Ų) [1], although a precise experimental or computed TPSA value for the target compound has not been published. The difference arises from the distinct electronic properties of chlorine versus bromine. A higher TPSA generally correlates with reduced passive membrane permeability, which could affect oral bioavailability and blood-brain barrier penetration relative to the bromo congener.

Polar surface area Bioavailability Physicochemical property

Scaffold Privilege: Pyridazinone-Benzamide Hybrid as Class I HDAC Inhibitor Chemotype

The pyridazinone-benzamide scaffold, particularly in its S-configuration form, has been characterized as a class I histone deacetylase (HDAC1, HDAC2, HDAC3) inhibitory chemotype [1]. European Patent EP 4 296 266 A1 discloses that S-configuration-containing amino benzamide pyridazinone compounds exhibit 'significantly superior' inhibitory activity against HDAC1/2/3 and antiproliferative effects on SKM-1 and HCT-116 cells compared to their R-enantiomers, and superior in vivo efficacy relative to Chidamide and MS-275 [1]. While this patent does not specifically describe the 3-chloro-substituted compound, it establishes that the pyridazinone-benzamide core is a privileged scaffold for class I HDAC inhibition, providing a rationale for exploring halogen-substituted variants.

HDAC inhibition Scaffold privilege Cancer

Absence of Documented Bioactivity: Target vs. Closest Analogs

A systematic search of ChEMBL, BindingDB, and PubMed yielded no inhibitory, binding, or functional assay data (IC50, Ki, EC50) for the target compound or its three closest structural analogs: 4-bromo (CAS 921873-51-0), 2-fluoro, and 3-methoxy variants [1][2]. ZINC entry for the target compound explicitly states 'There is no known activity for this compound' [2]. This places the entire cluster of closely related pyridazinone-ethyl-benzamides in an uncharacterized activity space, meaning that any functional differentiation among them remains purely speculative.

Bioactivity gap Screening compound Evidence limitation

Recommended Application Scenarios for 3-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921529-06-8)


Physicochemical Comparator in Halogen-Scanning SAR Studies

Given the availability of the 3-chloro, 4-bromo, and 2-fluoro analogs, a researcher designing a halogen-scanning structure-activity relationship (SAR) study could use the 3-chloro compound to probe the effect of halogen position and electronegativity on target engagement. The measured logP difference (Δ ≈ +0.37 vs. bromo analog) provides a starting point for correlating physicochemical changes with any future biological readout [1].

Targeted Library Expansion for Class I HDAC Inhibitor Discovery

Based on patent EP 4 296 266 A1, which establishes the pyridazinone-benzamide scaffold as a class I HDAC inhibitory chemotype with in vivo antitumor activity superior to Chidamide [2], the 3-chloro compound could serve as a diversification point for a focused HDAC inhibitor library. Its distinct halogen substitution pattern provides an opportunity to generate novel intellectual property in the HDAC space, pending synthesis and enzymatic profiling.

Negative Control for Cholinesterase-Related Pyridazinone Derivatives

Published pyridazinone carbamates demonstrate butyrylcholinesterase (BuChE) inhibitory activity (e.g., IC50 = 12.8 μM for compound 16c) [3]. The 3-chloro benzamide variant, lacking the carbamate warhead, may serve as a structurally related but mechanistically distinct control compound in selectivity profiling experiments, provided that its lack of cholinesterase activity is confirmed experimentally.

Internal Standard or Process Control in Analytical Chemistry

The compound's well-defined molecular formula (C20H18ClN3O3), molecular weight (383.83 g/mol), and distinctive chlorine isotopic pattern make it suitable as an internal standard or system suitability test compound in HPLC-MS or NMR-based analytical workflows, particularly when a non-deuterated, non-radiolabeled, and structurally rigid small molecule is required .

Quote Request

Request a Quote for 3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.